molecular formula C11H20N2O2 B13944634 Pivaloyl-proline N-methylamide CAS No. 53933-35-0

Pivaloyl-proline N-methylamide

Cat. No.: B13944634
CAS No.: 53933-35-0
M. Wt: 212.29 g/mol
InChI Key: MAIBOCCIGOJKCG-QMMMGPOBSA-N
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Description

Pivaloyl-proline N-methylamide is a synthetic compound that has garnered interest in various fields of scientific research It is a derivative of proline, an amino acid, and features a pivaloyl group attached to the proline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pivaloyl-proline N-methylamide typically involves the reaction of proline derivatives with pivaloyl chloride and N-methylamine

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated peptide synthesizers and high-throughput techniques can facilitate the production of this compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

Pivaloyl-proline N-methylamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Pivaloyl-proline N-methylamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of pivaloyl-proline N-methylamide involves its interaction with specific molecular targets. The compound can form stable complexes with proteins and enzymes, modulating their activity. The presence of the pivaloyl group enhances its binding affinity and specificity, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pivaloyl-proline N-methylamide is unique due to the combination of the pivaloyl group and the N-methylamide group, which imparts distinct structural and functional properties. This combination enhances its stability and binding affinity, making it a valuable compound in various research applications .

Properties

CAS No.

53933-35-0

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

(2S)-1-(2,2-dimethylpropanoyl)-N-methylpyrrolidine-2-carboxamide

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)10(15)13-7-5-6-8(13)9(14)12-4/h8H,5-7H2,1-4H3,(H,12,14)/t8-/m0/s1

InChI Key

MAIBOCCIGOJKCG-QMMMGPOBSA-N

Isomeric SMILES

CC(C)(C)C(=O)N1CCC[C@H]1C(=O)NC

Canonical SMILES

CC(C)(C)C(=O)N1CCCC1C(=O)NC

Origin of Product

United States

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